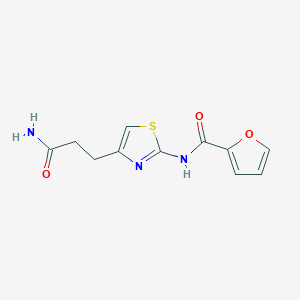

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Description

N-(4-(3-Amino-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 3-amino-3-oxopropyl group (-CH₂CH₂CONH₂) and at position 2 with a furan-2-carboxamide moiety.

Properties

IUPAC Name |

N-[4-(3-amino-3-oxopropyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c12-9(15)4-3-7-6-18-11(13-7)14-10(16)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H2,12,15)(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVWABJXAROTDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of a thiazole derivative with a furan carboxylic acid derivative under specific conditions. For example, the reaction might involve the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification steps are also critical to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antiviral agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Substituent Impact on Solubility: The target compound’s 3-amino-3-oxopropyl group likely improves aqueous solubility compared to the lipophilic 3-methoxybenzyl group in CAS 923226-70-4 .

- Synthesis Challenges : Structural accuracy is critical, as evidenced by VPC-14449, where bromine substitution position (2,4- vs. 4,5-) significantly altered spectroscopic properties .

Pharmacological and Physicochemical Properties

- This contrasts with the target compound’s polar 3-amino-3-oxopropyl group, which may favor renal clearance .

- Cardioprotective Thiazole Derivatives: The 4-methoxyphenyl-thiazole compound reduced smooth muscle contractile response to hypoxia by 40–50%, outperforming Levocarnitine (25–30%) .

- VPC-14449 : Exhibits DNA-binding inhibition but faced synthesis challenges due to ambiguous bromine positioning, underscoring the need for precise synthetic protocols .

Biological Activity

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound with significant potential in biological applications due to its unique structural features, which include a thiazole ring, a furan ring, and an amide linkage. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Thiazole Ring : Known for its role in enzyme interactions and oxidative stress responses.

- Furan Ring : Contributes to the compound's reactivity and biological activity.

- Amide Linkage : Enhances the stability and solubility of the compound.

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity. For instance, it has been shown to affect superoxide dismutase and catalase activities, which are crucial for cellular oxidative stress responses.

- Cell Signaling Modulation : It can modulate signaling pathways involving transcription factors such as NF-κB and AP-1, leading to altered gene expression profiles that may impact cell survival and proliferation.

- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Activity

Research has demonstrated that N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide shows significant cytotoxic effects against several human cancer cell lines. The following table summarizes some findings related to its anticancer properties:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian Carcinoma) | 15.5 | Induces apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 20.0 | Inhibits tubulin polymerization |

| HeLa (Cervical Cancer) | 18.0 | Disrupts cell cycle at G2/M phase |

These findings indicate that the compound may serve as a lead structure for developing novel anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table presents its antimicrobial efficacy:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 20 |

| Pseudomonas aeruginosa | 14 | 15 |

These results suggest that N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide may have potential as an antimicrobial agent .

Case Studies

- Cell Cycle Arrest in Cancer Cells : In a study involving A2780 ovarian carcinoma cells, treatment with the compound resulted in significant G2/M phase arrest, indicating its potential role in cancer therapy by disrupting normal cell cycle progression .

- Molecular Docking Studies : Molecular docking simulations have suggested that the compound binds effectively to the colchicine binding site on tubulin, providing insights into its mechanism as a tubulin inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.